Licodione

Descripción general

Descripción

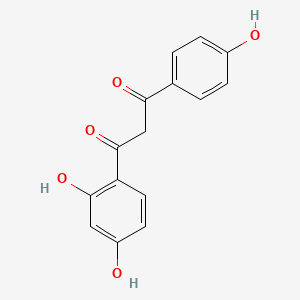

Licodione is a naturally occurring chalcone, a type of flavonoid, which is found in various plants, particularly in the legume family. Chalcones are characterized by their open-chain structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Licodione can be synthesized through the hydroxylation of liquiritigenin, a flavanone, using a cytochrome P450 monooxygenase enzyme known as this compound synthase. The reaction involves the following substrates: liquiritigenin, NADPH, H+, and O2. The products of this reaction are this compound, NADP+, and H2O .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: Licodione undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different flavonoid derivatives.

Reduction: Reduction reactions can convert this compound into dihydrochalcones.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Flavonoid derivatives with additional hydroxyl or carbonyl groups.

Reduction: Dihydrochalcones with saturated carbonyl systems.

Substitution: Various substituted chalcones with different functional groups on the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

Licodione serves as a precursor in the synthesis of various flavonoid derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities. For instance, it can be converted into other chalcones through oxidation and reduction reactions.

Biology

Research indicates that this compound plays a role in plant defense mechanisms and symbiotic interactions. In particular, it has been studied within the context of alfalfa cells where its biosynthesis is linked to the induction of nodulation genes in Rhizobium meliloti, which forms nitrogen-fixing nodules .

Case Study: Alfalfa Cells

A study demonstrated that this compound synthase activity increased in cultured alfalfa cells after treatment with yeast extract, indicating its role in secondary metabolism and plant defense responses .

Medicine

The medicinal properties of this compound have garnered attention for their potential therapeutic applications. Its anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase and lipoxygenase enzymes involved in inflammatory pathways. Additionally, it exhibits antioxidant properties by scavenging free radicals, which may help mitigate oxidative stress-related diseases .

Clinical Relevance

Research has shown that this compound could be beneficial in the development of new therapeutic agents for conditions characterized by inflammation and oxidative stress. Its applications could extend to formulations for chronic inflammatory diseases and skin conditions due to its antioxidant benefits .

Industry

This compound's antioxidant properties make it a candidate for use in the cosmetic industry. It can be incorporated into skincare products aimed at reducing oxidative damage to skin cells, thus promoting healthier skin aging processes.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase and lipoxygenase | Therapeutics for inflammatory diseases |

| Antimicrobial | Disruption of microbial cell membranes | Antiseptics and preservatives |

| Antioxidant | Free radical scavenging | Skincare formulations |

Table 2: Comparison with Similar Compounds

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Isoliquiritigenin | Anti-inflammatory, antioxidant | More potent in certain inflammatory models |

| Butein | Anti-inflammatory, anticancer | Exhibits stronger anticancer properties |

| Xanthohumol | Antimicrobial, anticancer | Prenylated structure enhances bioactivity |

Mecanismo De Acción

Licodione exerts its effects primarily through its interaction with cellular pathways involved in inflammation and oxidative stress. It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, this compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage .

Comparación Con Compuestos Similares

Isoliquiritigenin: Another chalcone with anti-inflammatory and antioxidant properties.

Butein: Known for its anti-inflammatory and anticancer activities.

Xanthohumol: A prenylated chalcone with antimicrobial and anticancer properties.

Actividad Biológica

Licodione, a flavonoid compound derived from the licorice plant (Glycyrrhiza species), has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique flavonoid structure, which contributes to its biological functions. The compound's structure includes a chromone backbone with various hydroxyl and methoxy substitutions that enhance its reactivity and interaction with biological targets.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is particularly important in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory conditions.

- Antimicrobial Properties : this compound has shown effectiveness against various pathogens, including bacteria and fungi. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Cytotoxic Effects : Studies have reported the cytotoxicity of this compound against cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

- Gene Expression Modulation : Research indicates that this compound can influence gene expression related to antioxidant defense mechanisms and inflammatory responses, enhancing cellular resilience against stressors .

- Interaction with Cellular Signaling Pathways : this compound affects various signaling pathways, including NF-κB and MAPK pathways, which are crucial for regulating inflammation and cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antioxidant Activity : A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that this compound exhibited a strong scavenging effect compared to standard antioxidants .

- Anti-inflammatory Mechanism Analysis : In vitro studies demonstrated that this compound significantly reduced TNF-α-induced inflammation in human endothelial cells by downregulating NF-κB activation .

- Cytotoxicity Assay : A comparative study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7, HeLa). The findings revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can Licodione (C₈H₆O₄, 151.0374 Da) be reliably identified and characterized in plant extracts?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) for precise mass confirmation (targeting m/z 151.0374 ± 2 ppm) combined with tandem MS/MS for fragmentation patterns. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy to confirm the planar structure, particularly focusing on aromatic proton signals (δ 6.8–7.2 ppm) and carbonyl groups (δ 170–180 ppm) . For quantification, employ HPLC-DAD with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .

Q. What experimental design principles should guide initial pharmacological studies of this compound?

Methodological Answer: Apply the PICO framework (Population: in vitro cell lines; Intervention: this compound dosage; Comparison: untreated controls; Outcome: cytotoxicity/apoptosis markers) to structure hypotheses. Prioritize dose-response experiments (e.g., 0.1–100 µM) with triplicate measurements to establish IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays via MTT or Annexin V/PI staining .

Q. How can researchers address inconsistencies in this compound’s reported antioxidant activity across studies?

Methodological Answer: Standardize assay conditions (e.g., DPPH/ABTS radical scavenging protocols, pH, temperature) and control for matrix effects (e.g., solvent interference). Use contradiction analysis by comparing study parameters (e.g., this compound purity, solvent polarity) and applying statistical tools like Bland-Altman plots to identify systematic biases .

Advanced Research Questions

Q. What strategies resolve contradictions between this compound’s in vitro bioactivity and in vivo efficacy gaps?

Methodological Answer: Investigate pharmacokinetic limitations (e.g., poor bioavailability) using PBPK modeling and validate with in vivo absorption studies. Optimize formulations via nanoencapsulation (e.g., liposomes) to enhance solubility. Cross-reference metabolomics data to identify active metabolites that may contribute to observed effects .

Q. How can this compound’s mechanism of action be elucidated when existing data conflict across signaling pathways?

Methodological Answer: Deploy multi-omics integration (transcriptomics, proteomics) to map pathway crosstalk (e.g., NF-κB vs. Nrf2). Use CRISPR-Cas9 knockout models to isolate critical targets. Apply Bayesian network analysis to prioritize pathways with highest causal evidence .

Q. What advanced statistical methods are suitable for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer: Apply the Chou-Talalay combination index (CI) method to quantify synergism/antagonism. Use response surface methodology (RSM) to model interactions between this compound and co-administered drugs. Validate with isobolograms and Monte Carlo simulations to account for variability .

Q. How should researchers design studies to differentiate this compound’s direct effects from matrix-derived artifacts?

Methodological Answer: Implement activity-guided fractionation coupled with HRMS to isolate this compound from co-extracted compounds. Use negative controls (e.g., this compound-depleted fractions) and orthogonal assays (e.g., enzymatic vs. cellular) to confirm specificity .

Q. Methodological Frameworks and Quality Assurance

Q. What criteria ensure this compound research aligns with reproducibility standards?

Methodological Answer: Follow ARRIVE guidelines for preclinical studies, documenting purity (≥95% via HPLC), storage conditions (−80°C in inert atmosphere), and batch-to-batch variability. Share raw spectra/analytical data in public repositories (e.g., MetaboLights) .

Q. How can this compound’s structural analogs be systematically explored for SAR studies?

Methodological Answer: Use computational docking (AutoDock Vina) to prioritize analogs with favorable binding energies to target proteins (e.g., COX-2). Synthesize derivatives via regioselective modifications (e.g., hydroxylation/methylation) and validate via QSAR models .

Q. What ethical frameworks apply to this compound research involving animal models?

Methodological Answer: Adhere to 3R principles (Replacement, Reduction, Refinement). For in vivo toxicity studies, use the OECD 423 guideline with staggered dosing and humane endpoints. Obtain ethics approval (e.g., IACUC) and report compliance in manuscripts .

Q. Data Interpretation and Reporting

Q. How should researchers address non-significant or negative results in this compound studies?

Methodological Answer: Report effect sizes with 95% confidence intervals to distinguish clinical irrelevance from statistical limitations. Use funnel plots to assess publication bias and pre-register studies (e.g., Open Science Framework) to mitigate selective reporting .

Q. What meta-analysis approaches synthesize fragmented data on this compound’s bioactivities?

Methodological Answer: Perform systematic reviews using PRISMA guidelines. Apply random-effects models to account for heterogeneity and subgroup analyses (e.g., by plant source, extraction method). Use GRADE criteria to assess evidence quality .

Propiedades

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-3-1-9(2-4-10)13(18)8-15(20)12-6-5-11(17)7-14(12)19/h1-7,16-17,19H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEKMEBGIJSGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210052 | |

| Record name | Licodione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61153-76-2 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61153-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licodione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licodione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.